N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 1H-pyrrol-1-yl group and at position 5 with a carboxamide moiety linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group.
Properties
Molecular Formula |
C13H13N3O3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H13N3O3S2/c1-9-11(20-13(14-9)16-5-2-3-6-16)12(17)15-10-4-7-21(18,19)8-10/h2-7,10H,8H2,1H3,(H,15,17) |
InChI Key |
OIXIFHPNDOMHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Pyrrole moiety : A five-membered ring with nitrogen.
- Thienyl group : A sulfur-containing heterocyclic structure.
- Carboxamide functional group : Contributes to the compound's solubility and reactivity.
These structural elements enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to various biological activities .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains. For instance, thiazole derivatives have been evaluated for their antibacterial properties, demonstrating effectiveness against pathogens .
- Anticancer Properties : Similar compounds have been explored for their anticancer effects. For example, studies on thiazole derivatives indicate promising results against different cancer cell lines .
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, which could be beneficial in treating diseases such as cancer and neurological disorders. Inhibitory effects on acetylcholinesterase (AChE) have been noted in related compounds .
Synthesis Methods
The synthesis of this compound can be achieved through several approaches. Common methods include:
- Condensation Reactions : Combining thiazole derivatives with amines or other nucleophiles.
- Cyclization Techniques : Utilizing cyclization reactions involving thiosemicarbazides or related intermediates to form the thiazole ring.
The choice of synthesis method impacts the yield and purity of the final product .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its antimicrobial , anticancer , and anti-inflammatory properties. The following table summarizes these properties along with relevant studies:
Antimicrobial Activity
A study published in Medicinal Chemistry highlighted the antimicrobial efficacy of thiazole derivatives, including N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Anticancer Efficacy
Research conducted by Braga et al. (2024) demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . The study utilized both in vitro assays and in vivo models to validate these findings.
Anti-inflammatory Effects
In an experimental model of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Structural Analogs and Key Differences
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₈H₂₀N₂O₆S₂
- Key Features : Replaces the pyrrole group with a 3,4,5-trimethoxyphenyl substituent.
- The trimethoxyphenyl group may improve binding to aromatic-rich enzyme pockets (e.g., kinases) compared to the pyrrole’s smaller footprint .
N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Key Features : Substitutes the dihydrothiophene sulfone with a furan-ethyl group.
- Implications: The furan ring introduces oxygen-based polarity but lacks the sulfone’s strong electron-withdrawing effects. Reduced polarity may lower solubility but improve blood-brain barrier penetration.
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
- Molecular Formula : C₂₂H₂₆ClN₇O₂S
- Key Features : Shares a thiazole-carboxamide core but incorporates pyrimidine and piperazine groups.
- Implications: The pyrimidine and piperazine substituents confer pan-Src kinase inhibition. The chloro and methyl groups enhance lipophilicity, while the hydroxyethyl piperazine improves solubility.
Physicochemical Properties
*Estimated based on molecular formula C₁₃H₁₃N₃O₃S₂.
Preparation Methods
Hantzsch Thiazole Cyclization
The 4-methylthiazole ring is constructed via the Hantzsch reaction, which involves condensation of a thioamide with an α-haloketone. For example:
-
Thioamide precursor : Ethyl 2-cyano-3-methylthiopropionate.
-
α-Haloketone : 2-Bromoacetone.
Reaction conditions:
The resulting 4-methylthiazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH (2M, 60°C, 4 hours).
Preparation of 1,1-Dioxido-2,3-dihydrothien-3-amine
Synthesis of 2,3-Dihydrothiophene
Starting from thiophene:
Amination at the 3-Position
The sulfone is functionalized via nitration followed by reduction:
-
Nitration : HNO₃/H₂SO₄ (0°C, 1 hour) introduces a nitro group at the 3-position.
-
Reduction : Catalytic hydrogenation (H₂, 30 psi, Ra-Ni, MeOH, 6 hours) yields 1,1-dioxido-2,3-dihydrothien-3-amine.
Purity : >98% by HPLC after recrystallization (MeOH/H₂O).
Amide Coupling: Final Assembly
The carboxylic acid and amine are coupled using carbodiimide chemistry:
-
Activation : 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (1 eq) is treated with EDCI (1.2 eq) and DMAP (0.1 eq) in DCM (argon atmosphere, 25°C, 30 minutes).
-
Coupling : Addition of 1,1-dioxido-2,3-dihydrothien-3-amine (1.1 eq) and stirring for 48 hours.
-
Workup : Extraction with 32% HCl, drying (Na₂SO₄), and purification via silica gel chromatography (Hexanes:EtOAc = 7:3).
Yield : 68–75%.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 6.85–6.89 (m, 2H, pyrrole-H), 4.12 (t, J = 6.8 Hz, 2H, dihydrothienyl-CH₂), 3.02 (s, 3H, CH₃), 2.75–2.81 (m, 2H, dihydrothienyl-CH₂).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) reduces thiazole formation time from 12 hours to 30 minutes, improving yield to 78%.
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of the thiazole ester (pH 7.4, 37°C) achieves 90% conversion in 6 hours, reducing side products.
One-Pot Sulfonation-Amination
A streamlined protocol combines sulfone oxidation and amination in a single pot using H₂O₂/Na₂WO₄ (70°C, 8 hours), yielding 80% pure product without intermediate isolation.
Challenges and Troubleshooting
-
Sulfone Stability : The dihydrothienyl sulfone moiety is sensitive to strong bases. Reactions requiring basic conditions (e.g., NAS) must use mild bases like KOtBu.
-
Pyrrole Reactivity : Direct coupling of pyrrole to thiazole may require protective groups (e.g., Boc) to prevent N-H side reactions.
-
Purification : Silica gel chromatography with EtOAc/hexanes (gradient elution) resolves closely eluting impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
